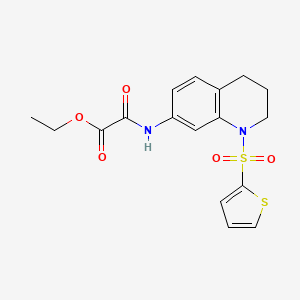
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, quinoline intermediates, and ethyl acetoacetate. Common synthetic routes involve:
Nucleophilic substitution: : Introducing the ethyl acetoacetate moiety to the quinoline derivative.
Cyclization: : Forming the tetrahydroquinoline ring system.
Sulfonylation: : Attaching the thiophene-sulfonyl group under specific conditions.
Industrial Production Methods: : Industrial production may involve similar synthetic routes but optimized for scale. Catalysts and solvents are chosen to maximize yield and purity, often involving automated processes for precision and efficiency.
化学反应分析
Types of Reactions: : Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate can undergo several types of reactions, including:
Oxidation: : The thiophene ring can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : Possible reduction of the ketone group to an alcohol.
Substitution: : The sulfonyl and ester groups can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Varied depending on the reactants used, often leading to new functionalized derivatives.
Scientific Research Applications:
Chemistry
Used as a precursor for synthesizing more complex molecules.
Functions as a model compound for studying reaction mechanisms involving multiple functional groups.
Biology
Investigated for its potential as an enzyme inhibitor due to its complex structure.
Studied in the context of its interactions with biomolecules.
Medicine
Potential therapeutic agent, especially in designing drugs targeting specific enzymes or receptors.
Its structure suggests possible applications in antiviral or anticancer research.
Industry
May be used in the synthesis of high-value chemicals or pharmaceuticals.
Its properties make it a candidate for developing new materials with specific chemical reactivity.
Mechanism of Action: : this compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The thiophene-sulfonyl group may interact with active sites of enzymes, inhibiting their function. The quinoline moiety can participate in aromatic stacking interactions, influencing binding affinity and specificity. These interactions modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds: : When compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups. Similar compounds might include:
Quinoline-based compounds: : Often used in antimalarial drugs.
Thiophene derivatives: : Common in organic electronics and as pharmaceutical intermediates.
Sulfonyl-containing molecules: : Frequently found in antibiotics and enzyme inhibitors.
Its unique structural combination makes it a versatile compound for a wide range of applications, from medicinal chemistry to industrial processes.
属性
IUPAC Name |
ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-24-17(21)16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)26(22,23)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSACWXJPBWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














